Itk antagonist
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1149753-56-9 |
|---|---|
Molecular Formula |
C26H34N6O2S |
Molecular Weight |
494.65 |
IUPAC Name |
N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33) |
InChI Key |
MUAICZWSFWUFNA-INIZCTEOSA-N |
SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-10N; BI-10-N; BI10N; BI 10N; BI 10 N; |
Origin of Product |
United States |
Molecular Mechanisms of Itk Antagonist Action
Direct Kinase Inhibition
The primary mode of action for Itk antagonists is the direct inhibition of its kinase activity. This is achieved through various binding modalities that interfere with the enzyme's ability to bind ATP or adopt an active conformation.
A majority of Itk inhibitors function by competing with adenosine (B11128) 5'-triphosphate (ATP) for binding within the kinase's catalytic site, also known as the SH1 domain. nih.govnih.gov These inhibitors can be broadly categorized as reversible or irreversible.
Reversible ATP-Competitive Inhibitors : These compounds bind non-covalently to the ATP pocket. Their effectiveness is influenced by their affinity for the kinase and the intracellular concentration of ATP. ucsf.edu Examples include aminothiazole-based compounds like BMS-509744, which is a potent and selective ATP-competitive inhibitor. nih.govmedchemexpress.com These inhibitors typically form hydrogen bonds with residues in the hinge region of the kinase, such as Met438, mimicking the interaction of ATP. researchgate.net
Irreversible ATP-Competitive (Covalent) Inhibitors : This strategy involves designing inhibitors with an electrophilic "warhead" that forms a permanent, covalent bond with a specific nucleophilic residue in the ATP-binding pocket. usc.edu For Itk, this residue is Cysteine-442 (Cys442). ashpublications.orgnih.gov This covalent binding leads to a prolonged and often more potent inhibition of the kinase, as the antagonist does not dissociate from the enzyme. acs.orgnih.gov Ibrutinib (B1684441), a well-known Bruton's tyrosine kinase (BTK) inhibitor, also acts as an irreversible inhibitor of Itk by covalently binding to Cys442. nih.govashpublications.org Other examples include PRN694 and CPI-818, which were specifically designed as covalent Itk inhibitors. nih.govashpublications.org
Non-ATP competitive inhibitors, often referred to as Type II inhibitors, represent a different strategy that can offer greater selectivity. nih.goveurekaselect.com These molecules bind to the kinase in an inactive conformation, where the conserved DFG (Asp-Phe-Gly) motif is flipped from its active "DFG-in" state to an inactive "DFG-out" state. nih.gov This conformational change reveals an additional hydrophobic pocket adjacent to the ATP site, which the inhibitor occupies. nih.goveurekaselect.com While this mechanism is well-described for other kinases, specific Itk inhibitors are more commonly classified as allosteric (Type III) or ATP-competitive binders to the inactive state (Type I'). acs.org
Allosteric inhibitors (Type III inhibitors) bind to a site on the kinase that is distinct from the ATP-binding pocket. nih.govresearchgate.net This binding induces a conformational change that prevents the kinase from functioning, without directly competing with ATP. nih.gov Research has led to the discovery of inhibitors that preferentially bind to an allosteric pocket on Itk, particularly when the kinase is in an inactive conformation. nih.gov These allosteric modulators can offer high selectivity because allosteric sites are less conserved across the kinome than the ATP-binding pocket. researchgate.net Studies have identified compounds that bind to a novel allosteric site on Itk, leading to non-competitive inhibition with respect to ATP. acs.orgnih.gov The efficacy of these inhibitors can be reduced once the kinase becomes fully activated, as the allosteric site may be altered in the active conformation. nih.gov
Non-ATP Competitive Binding Mechanisms
Modulation of Downstream Signaling Pathways
By directly inhibiting Itk's kinase activity, antagonists effectively block the transmission of signals downstream of the TCR. The most critical and well-documented effects are on the PLCγ1 activation pathway and subsequent calcium signaling.
A primary and immediate substrate of activated Itk is PLCγ1. nih.govaai.org Itk phosphorylates PLCγ1 on tyrosine residue 783 (Tyr783), a step that is essential for its enzymatic activation. aai.org Activated PLCγ1 then hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Numerous studies have demonstrated that Itk antagonists effectively block the phosphorylation of PLCγ1 following TCR stimulation. researchgate.net
The covalent inhibitor Ibrutinib was shown to inhibit the phosphorylation of PLCγ1 in primary CD4+ T cells. nih.govashpublications.org
Selective inhibitors like BMS-509744 and PRN694 also potently inhibit TCR-induced PLCγ1 phosphorylation. nih.govaai.orgresearchgate.net
The irreversible inhibitor CPI-818 has been shown to abolish the phosphorylation of the Itk substrate PLCγ1 (Y783) in vitro. ashpublications.org This blockade of PLCγ1 activation is a direct and measurable consequence of Itk inhibition and serves as a key biomarker for antagonist activity.
The production of IP3 by activated PLCγ1 is the trigger for calcium release from intracellular stores, primarily the endoplasmic reticulum. nih.gov This initial release then leads to a sustained influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov This sustained elevation of intracellular calcium is crucial for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT). nih.govashpublications.org
Itk antagonists, by preventing PLCγ1 activation, consequently impair intracellular calcium mobilization.
Studies with Itk-deficient T cells show that while the initial release of calcium from intracellular stores is normal, the subsequent sustained influx of calcium is defective. nih.gov
Treatment with Itk inhibitors like Ibrutinib and the aminothiazole compound BMS-509744 significantly reduces or attenuates the intracellular calcium flux that normally occurs in response to TCR signaling. nih.govashpublications.orgresearchgate.net This disruption of calcium signaling is a critical mechanism through which Itk antagonists suppress T-cell activation and effector functions. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial downstream target of Itk signaling. Upon T-cell receptor (TCR) stimulation, Itk activates Phospholipase C gamma 1 (PLCγ1), which generates diacylglycerol (DAG). nih.govmedchemexpress.com DAG, in turn, activates the MAPK/ERK pathway. nih.gov Consequently, antagonists of Itk interfere with this sequence, leading to reduced ERK activation.
Nuclear Factor of Activated T-cells (NFAT) Pathway Regulation
The Nuclear Factor of Activated T-cells (NFAT) pathway is highly dependent on Itk activity. nih.gov Itk-mediated activation of PLCγ1 leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores. nih.govmedchemexpress.com This sustained calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate gene transcription. aai.orgresearchgate.net
Itk antagonists effectively suppress this pathway. T-cells lacking Itk or treated with inhibitors exhibit a significant reduction in calcium flux and, consequently, impaired NFAT activation and nuclear translocation. nih.govfrontiersin.orgaai.org Studies using Itk inhibitors have shown that NFAT activation is tunable by the level of Itk activity. pnas.orgbiorxiv.org Specifically, Itk's function is critical for accelerating the rate of NFAT1 nuclear localization, and its inhibition leads to a dampened and delayed NFAT response. aai.org This regulation is a central mechanism by which Itk antagonists control T-cell activation and cytokine production. mdpi.com
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
Itk plays a significant role in amplifying signals leading to the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. pnas.orgbiorxiv.org While not absolutely required for its activation, Itk activity is crucial for a robust and graded NF-κB response following TCR stimulation. pnas.orgnih.gov
The use of Itk antagonists has revealed that the NF-κB pathway is particularly sensitive to Itk inhibition. pnas.orgbiorxiv.org Treatment with the Itk/RLK inhibitor PRN694, for example, leads to a marked reduction in the intensity of NF-κB activation, while having less effect on NFAT and p-Erk1/2 activation under the same conditions. pnas.orgbiorxiv.org Genomic analyses have further substantiated this by showing that regions of DNA that become accessible after T-cell activation are enriched for NF-κB binding motifs, and this accessibility is highly sensitive to Itk inhibition. pnas.orgbiorxiv.orgnih.gov This modulation of NF-κB intensity is a key mechanism through which Itk antagonists temper T-cell inflammatory responses. researchgate.net
Activator Protein 1 (AP1) Signaling Influences
The Activator Protein 1 (AP1) transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is also regulated by Itk signaling. The induction of AP-1 is a critical event in T-cell activation, and its activity is influenced by pathways downstream of Itk. nih.govnih.gov
Inhibition of Itk has been shown to dampen the induction of several AP-1 family members. pnas.orgbiorxiv.org Transcriptomic studies in T-cells treated with an Itk inhibitor revealed that the expression of Fos, Fosb, and Jun transcripts was significantly diminished. biorxiv.orgnih.gov Similar to the NF-κB pathway, genomic regions most sensitive to Itk inhibition were found to be enriched for AP-1 binding motifs. pnas.orgbiorxiv.orgnih.gov This indicates that Itk is a key orchestrator for the optimal activation of AP-1, and its antagonism directly curtails the expression of AP-1-dependent genes.
Disruption of Protein-Protein Interactions (e.g., SLP76:Itk Complex)
A distinct mechanism of Itk antagonism involves the direct disruption of essential protein-protein interactions. The formation of a signaling complex involving Itk and the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is critical for T-cell activation. frontiersin.orgnih.gov This interaction is multifaceted, involving the binding of Itk's SH2 and SH3 domains to phosphorylated tyrosine residues and proline-rich regions on SLP-76, respectively. researchgate.netnih.gov
Researchers have developed specific peptide-based inhibitors that competitively block this interaction. For instance, a cell-permeable peptide named R9-QQP, which mimics the proline-rich region of SLP-76 that binds to the Itk SH3 domain, has been shown to specifically disrupt the Itk-SLP-76 association. nih.govresearchgate.net This disruption prevents the proper recruitment and activation of Itk, leading to reduced downstream signaling, including cytokine production. nih.govresearchgate.net Similarly, a peptide inhibitor called SLP76pTYR was designed to block the interaction between a phosphorylated tyrosine on SLP-76 (pY145) and the Itk SH2 domain, resulting in decreased phosphorylation of PLCγ1 and ERK. researchgate.netnih.gov
| Inhibitor Type | Target Interaction | Reported Downstream Effects | Reference |
| R9-QQP Peptide | Itk SH3 domain : SLP-76 Proline-rich region | Inhibits Itk-SLP-76 association, reduces Itk enzymatic activity and Th2 cytokine production. | nih.govresearchgate.net |
| SLP76pTYR Peptide | Itk SH2 domain : SLP-76 pY145 | Decreases phosphorylation of PLCγ1 and ERK, reduces IFN-γ and TNF-α production. | researchgate.netnih.gov |
Targeted Degradation of Itk (e.g., Proteolysis-Targeting Chimera (PROTAC) Modalities)
A novel and potent strategy for Itk antagonism is the targeted degradation of the Itk protein using Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (Itk) connected via a linker to a ligand that recruits an E3 ubiquitin ligase. nih.govresearchgate.net This induced proximity results in the ubiquitination of Itk, marking it for degradation by the proteasome. nih.gov
This approach offers an alternative to traditional kinase inhibition by eliminating the entire protein, including any non-catalytic functions. nih.gov An Itk-targeting degrader, BSJ-05-037, was developed based on the selective Itk inhibitor BMS-509744. nih.gov BSJ-05-037 was shown to induce rapid and highly selective degradation of Itk protein. nih.gov This degradation leads to more potent anti-proliferative effects in T-cell lymphoma models than the parent inhibitor alone. nih.gov This modality represents a powerful tool for Itk antagonism, with implications for treating T-cell malignancies and inflammatory diseases. nih.gov
| Compound Name | Mechanism | Parent Compound | Key Findings | Reference |
| BSJ-05-037 | PROTAC-mediated degradation | BMS-509744 | Promotes rapid, selective degradation of Itk; more potent anti-proliferative effects than parent inhibitor. | nih.gov |
| ITK degrader 2 | PROTAC-based degradation | Not Specified | Orally active; achieves 20% Itk degradation in mice at 6 hours post-dose. | medchemexpress.com |
Immunological Consequences of Itk Antagonism
Orchestration of T Helper Cell Subsets
The antagonism of ITK significantly influences the development and balance of different T helper cell subsets, which are crucial for directing the nature of an immune response.
Regulation of Th1/Th2 Balance
ITK signaling is a key determinant in the differentiation of naive CD4+ T cells. nih.gov Inhibition of ITK preferentially suppresses the development of Th2 cells, which are central to allergic inflammation and humoral immunity. nih.govbiorxiv.org This leads to a relative increase in Th1-mediated responses, characterized by the production of interferon-gamma (IFN-γ). nih.govbiorxiv.org Studies using both genetic knockout models and small molecule inhibitors have demonstrated that in the absence of ITK function, T cells exhibit impaired production of Th2-associated cytokines like IL-4, IL-5, and IL-13. nih.govnih.gov This shift towards a Th1-dominant response is attributed to the fact that while ITK is essential for robust Th2 differentiation, it is largely dispensable for Th1 development. nih.govaai.org In fact, under conditions that would typically promote a Th2 response, ITK inhibition can lead to an expansion of Th1 cells. nih.gov For instance, the small molecule inhibitor soquelitinib (B12376851) has been shown to block the deployment of Th2 cells while promoting the activation and expansion of Th1 helper cells. corvuspharma.com Similarly, ibrutinib (B1684441), an irreversible inhibitor of both BTK and ITK, drives a Th1-selective pressure in T lymphocytes, inhibiting the formation of Th2 immunity. researchgate.net This modulation of the Th1/Th2 balance is a cornerstone of the therapeutic potential of Itk antagonists in allergic diseases. nih.govresearchgate.net
Inhibition of Th17 Cell Differentiation
ITK signaling is also a positive regulator of Th17 cell differentiation, a T helper subset implicated in autoimmunity and inflammation. nih.govnih.gov Antagonism of ITK has been shown to potently inhibit the development of Th17 cells and the production of their signature cytokine, IL-17A. aai.orgaai.orgresearchgate.net The small molecule inhibitor PRN694, which targets both ITK and the related kinase RLK, demonstrated a significant inhibitory effect on Th17 differentiation in vitro. aai.orgresearchgate.net Similarly, soquelitinib treatment has been shown to modulate Th17 differentiation by inhibiting the Th17 transcription factor RORγt and the chemokine receptor CCR6. corvuspharma.com Genetic studies in mice have further corroborated these findings, showing that T cells lacking ITK have reduced IL-17A production. nih.govaai.org This inhibition of Th17 differentiation contributes to the therapeutic potential of Itk antagonists in autoimmune conditions. nih.govresearchgate.net
Enhancement of Regulatory T Cell (Treg) Populations and Function
A significant consequence of ITK inhibition is the enhancement of regulatory T cell (Treg) populations and their suppressive functions. nih.govresearchgate.net ITK signaling negatively regulates the differentiation of Tregs, and its inhibition leads to an upregulation of Foxp3, the master transcription factor for Tregs. aai.orgnih.gov This effect has been observed in various experimental settings. For example, in vitro studies have shown that naive CD4+ T cells deficient in ITK preferentially differentiate into Tregs, even under conditions that would normally favor Th17 differentiation. researchgate.net The small molecule inhibitor soquelitinib has been observed to upregulate FOXP3 in Th17-differentiated cells. corvuspharma.com This enhancement of Treg populations is a key mechanism by which Itk antagonists can suppress inflammatory responses and promote immune tolerance. nih.govresearchgate.net
Effects on CD4+ and CD8+ T Cell Ratios
ITK deficiency has been shown to result in lower ratios of CD4+ to CD8+ T cells. nih.gov Studies in Itk knockout mice have demonstrated impaired T cell development, leading to reduced numbers of mature thymocytes and altered thymic selection. nih.gov While the total number of CD8+ T cells may remain normal due to the emergence of innate-like CD8+ T cells, the population of conventional CD4+ T cells is reduced. nih.gov This alteration in the CD4+/CD8+ ratio reflects the critical role of ITK in T cell development.
Impact on Cytokine and Chemokine Production Profiles
The antagonism of ITK has a profound impact on the production of a wide array of cytokines and chemokines, leading to a general suppression of pro-inflammatory responses.
Suppression of Pro-inflammatory Cytokines (e.g., IL-4, IL-5, IL-13, IL-17, IL-22, IL-31, TNF-α)
A primary consequence of ITK inhibition is the significant reduction in the secretion of pro-inflammatory cytokines from various T cell subsets.
| Cytokine | Effect of Itk Antagonism | Reference |
| IL-4 | Suppression | nih.govnih.gov |
| IL-5 | Suppression | nih.govnih.gov |
| IL-13 | Suppression | nih.govnih.gov |
| IL-17 | Suppression | nih.govresearchgate.net |
| IL-22 | Suppression | nih.gov |
| IL-31 | Suppression | frontiersin.org |
| TNF-α | Suppression | nih.govbiorxiv.org |
Th2 Cytokines (IL-4, IL-5, IL-13): As a direct consequence of the impaired Th2 differentiation, Itk antagonists potently suppress the production of IL-4, IL-5, and IL-13. nih.govnih.gov This is a key mechanism underlying their efficacy in models of allergic asthma and other Th2-mediated diseases. nih.govbiorxiv.org
Th17 Cytokines (IL-17, IL-22): Inhibition of ITK leads to a marked decrease in the production of IL-17A and IL-22 by Th17 cells. nih.govresearchgate.net Studies with the irreversible ITK inhibitor ibrutinib have shown blocked ex vivo generation of Th17 cells and reduced IL-17A production. nih.gov Similarly, fisetin (B1672732), a natural compound with ITK-inhibiting properties, has been shown to directly inhibit IL-17A production by activated CD4+ T lymphocytes. frontiersin.org
Other Pro-inflammatory Cytokines (TNF-α, IL-31): The suppressive effects of Itk antagonism extend to other crucial pro-inflammatory cytokines. For instance, inhibition of the ITK signaling pathway has been shown to significantly reduce the production of Tumor Necrosis Factor-alpha (TNF-α) by T cells. nih.govbiorxiv.org In the context of skin inflammation, fisetin has been shown to suppress the production of IL-31 by stimulated mast cells. frontiersin.org
Augmentation of Anti-tumor or Protective Cytokines (e.g., IFN-γ, IL-2)
The inhibition of Itk has been shown to skew T helper cell differentiation towards a Th1 phenotype, which is characterized by the production of pro-inflammatory and anti-tumor cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). biorxiv.org
Preferential Suppression of Th2 Cytokines: Studies using selective Itk inhibitors, like soquelitinib and CPI-818, have demonstrated a preferential suppression of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) with relative sparing of Th1 cytokines. biorxiv.orgcorvuspharma.com This skewed response can enhance anti-tumor immunity. biorxiv.org For instance, in vitro studies with soquelitinib on normal and malignant T cells showed inhibited synthesis of Th2-associated cytokines while IFN-γ production by Th1 cells was minimally affected. biorxiv.org Similarly, CPI-818 inhibited the generation of Th2-associated cytokines while the production of Th1 cytokines like IFN-γ was largely unaffected. corvuspharma.comaacrjournals.org
Impact on IL-2 Production: The effect on IL-2 production can be dose-dependent. Some studies indicate that Itk inhibition can reduce IL-2 production. nih.govashpublications.orgnih.gov For example, treatment with the Itk inhibitor CTA056 in T cells led to reduced secretion of IL-2 and IFN-γ. nih.gov Another Itk inhibitor, compound 44, also inhibited the secretion of IL-2 and IFN-γ. nih.gov However, other research suggests that suppression of IL-2-mediated proliferative response occurs mainly at high concentrations of the inhibitor. corvuspharma.comaacrjournals.org
Th1 Skewing in Disease Models: In preclinical models of inflammatory skin diseases, an aminopyrimidine-based Itk inhibitor significantly reduced skin inflammation while inhibiting the secretion of IL-2 and IFN-γ and the proliferation of activated T cells. nih.gov Conversely, in murine tumor models, Itk inhibition with soquelitinib resulted in a Th1 skewing that contributed to anti-tumor effects. biorxiv.org This suggests the context of the immune response is critical in determining the outcome of Itk inhibition on cytokine profiles.
| Itk Antagonist | Effect on IFN-γ | Effect on IL-2 | Effect on Th2 Cytokines (IL-4, IL-5, IL-13) | Reference |
|---|---|---|---|---|
| Soquelitinib | Minimally affected | Not specified | Suppressed | biorxiv.org |
| CPI-818 | Largely unaffected | Suppressed at high concentrations | Inhibited | corvuspharma.comaacrjournals.org |
| CTA056 | Reduced | Reduced | Not specified | nih.gov |
| Compound 44 | Reduced | Reduced | Not specified | nih.gov |
Alteration of Chemokine-Mediated Migration and Responses
Itk plays a role in chemokine receptor-mediated signaling pathways, and its antagonism can alter the migration of T cells. nih.gov This has significant implications for the trafficking of immune cells to sites of inflammation and tumors.
Role in T Cell Trafficking: Itk is involved in regulating the migration of T cells in response to chemokines like CXCL12/SDF1-α and CCL11/Eotaxin. nih.gov T cells lacking Itk exhibit defects in migration mediated by these chemokines. nih.gov Itk is also implicated in Cdc42 and Rac mediated chemokine-induced migration. nih.gov
Inhibition of Migration to Tissues: Studies have shown that Itk inhibitors can prevent the migration of activated T cells into target tissues. oup.comresearchgate.net For instance, in mouse models of type 1 diabetes, Itk inhibitors diminished the infiltration of T cells into pancreatic islets. nih.govoup.comresearchgate.netnih.gov This suggests that targeting Itk could be beneficial in T cell-mediated autoimmune diseases by preventing the accumulation of self-reactive T cells in organs. nih.govoup.comresearchgate.netnih.gov
Mechanism of Migration Inhibition: The inhibition of migration appears to be linked to Itk's role downstream of chemokine receptors in activating small G-proteins like Rac and Cdc42, which are crucial for actin polymerization and cell movement. nih.govnih.gov Itk is also involved in the signaling pathways that regulate the expression of gut-homing receptors on CD8+ T cells, and its inhibition can impair their migration to the intestine. aai.org The inhibitor PRN694, which targets both Itk and Rlk, has been shown to reduce T cell infiltration into the intestinal lamina propria in a colitis model. aai.org This was associated with impaired migration to chemokines like CXCL11 and CCL20. aai.org
Effects on T Cell Exhaustion and Cytotoxic Capacity (e.g., CD8+ T cells)
T cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by impaired effector function. aai.org Itk antagonism has emerged as a potential strategy to counteract T cell exhaustion and enhance the cytotoxic capacity of CD8+ T cells.
Reducing T Cell Exhaustion: Persistent T cell receptor (TCR) stimulation is a key driver of T cell exhaustion. aai.org By inhibiting Itk, a pivotal component of TCR signaling, it is possible to reduce this chronic stimulation. aai.org The Itk inhibitor soquelitinib has been shown to inhibit the expression of T cell exhaustion markers and restore the effector function of exhausted T cells. biorxiv.orgbiorxiv.org This can lead to prolonged anti-tumor responses. researchgate.net Another study demonstrated that intermittent treatment with an ITK inhibitor could directly ameliorate CTL exhaustion and enhance the effectiveness of immunotherapies. researchgate.net
Enhancing Cytotoxic T Cell Function: Treatment with Itk inhibitors can lead to increased tumor infiltration of CD8+ T cells with enhanced effector function. biorxiv.orgbiorxiv.org The covalent Itk inhibitor CPI-818 has been shown to increase the number of tumor-infiltrating CD8+ T cells and down-regulate exhaustion markers, leading to favorable changes in the tumor microenvironment. corvuspharma.comaacrjournals.org In murine tumor models, the anti-tumor activity of CPI-818 was dependent on CD8+ T cells. corvuspharma.comaacrjournals.org Similarly, soquelitinib treatment resulted in increased infiltration of normal CD8+ cells with enhanced cytolytic capacity in tumors. corvuspharma.com
Overcoming Immunotherapy Resistance: Itk inhibition has shown promise in overcoming resistance to immune checkpoint blockade (ICB). aai.org In preclinical models of ICB-resistant solid tumors, intermittent Itk inhibitor treatment significantly improved the response to therapy. aai.org This was associated with the reversal of exhaustion-related phenotypes in cytotoxic T lymphocytes (CTLs), including enhanced cytokine production and decreased expression of inhibitory receptors. aai.org
| This compound | Effect on T Cell Exhaustion | Effect on CD8+ T Cell Function | Reference |
|---|---|---|---|
| Soquelitinib | Reduced expression of exhaustion markers; restored effector function | Increased tumor infiltration and enhanced effector function | biorxiv.orgbiorxiv.org |
| CPI-818 | Down-regulated exhaustion markers | Increased tumor infiltration; required for anti-tumor activity | corvuspharma.comaacrjournals.org |
| Ibrutinib (also inhibits Itk) | Reversed exhaustion-related phenotypes | Enhanced cytokine production; decreased inhibitory receptor expression | aai.org |
Influence on Other Immune Cell Types (e.g., Natural Killer (NK) Cells, Mast Cells)
While the primary focus of Itk antagonism has been on T cells, this kinase is also expressed in and influences the function of other immune cells, notably NK cells and mast cells. biorxiv.orgashpublications.org
Natural Killer (NK) Cells: Itk is an essential mediator of intracellular signaling in NK cells. nih.gov It plays a role in signaling pathways downstream of activating receptors that lead to anti-tumor cytotoxicity. mdpi.com However, the impact of Itk inhibitors on NK cell function can be complex. For example, the irreversible binding of ibrutinib to Itk has been shown to antagonize the antibody-dependent cell-mediated cytotoxicity (ADCC) effect of rituximab (B1143277) in B-cell lymphoma, as Itk is required for FcR-stimulated NK cell function. frontiersin.org Conversely, inhibitors of both Itk and Rlk, like PRN694, are being explored for their therapeutic potential in NK cell-mediated diseases. nih.gov
Mast Cells: Itk is expressed in mast cells and is involved in regulating their responses. nih.govashpublications.org The absence of both Itk and another Tec kinase, Btk, leads to impaired FcεRI-mediated degranulation and cytokine secretion in mast cells. nih.gov However, some studies suggest a negative regulatory role for Itk in certain mast cell responses. For instance, mast cells lacking Itk and Btk showed elevated production of TNF-α in response to LPS. nih.gov In the context of allergic asthma, Itk-deficient mice showed decreased mast cell degranulation and plasma extravasation. nih.govatsjournals.org Itk's role in mast cell function appears to be multifaceted and may depend on the specific stimulus and context. nih.govnih.gov
Preclinical Efficacy Studies and Therapeutic Implications of Itk Antagonists
Autoimmune and Inflammatory Disease Models
Allergic Airway Inflammation and Asthma Models
The role of Itk in Th2-driven inflammatory diseases like allergic asthma is well-established, making it a compelling therapeutic target. biorxiv.org Studies in mouse models have shown that the absence or inhibition of Itk leads to a reduction in Th2 cytokine secretion. biorxiv.org
In an ovalbumin (OVA)-induced acute asthma model in mice, the selective Itk inhibitor soquelitinib (B12376851) was found to be effective. biorxiv.org This model is characterized by a predominance of CD4+ Th2 cells infiltrating the lung tissue. biorxiv.org Treatment with soquelitinib resulted in a significant suppression of Th2 cytokines and other inflammatory cytokines. corvuspharma.com Specifically, soquelitinib inhibited the production of inflammatory cytokines such as IL-6 and TNFα. biorxiv.org Furthermore, research has demonstrated that soquelitinib can reduce lung inflammation in an asthma model by altering the ratio of Th17 to Treg cells. patsnap.comcorvuspharma.com Both non-covalent and covalent Itk inhibitors have shown dose-dependent modulation of the pharmacodynamic marker IL-2 in vivo and have demonstrated efficacy in the OVA-induced asthma model. morressier.com
However, the therapeutic window for Itk inhibition in asthma may be complex. While Itk deficiency or inhibition can prevent the development of allergic asthma in murine models, administering an Itk inhibitor after asthma has been induced has been reported to worsen outcomes in one study. researchgate.net
Table 1: Effects of Itk Antagonists in Allergic Airway Inflammation and Asthma Models
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Soquelitinib | Ovalbumin (OVA)-induced acute asthma (mouse) | Suppressed Th2 cytokines and inflammatory cytokines (IL-6, TNFα); Reduced lung inflammation by altering the Th17/Treg cell ratio. | biorxiv.orgcorvuspharma.compatsnap.comcorvuspharma.com |
| Non-covalent and Covalent Itk inhibitors | OVA-induced asthma (mouse) | Demonstrated dose-dependent modulation of IL-2 and in vivo efficacy. | morressier.com |
Inflammatory Bowel Disease and Colitis Models
Preclinical studies suggest that Itk inhibition could be a valuable strategy for treating inflammatory bowel disease (IBD). Itk-knockout mice have shown impaired migration of lymphocytes into intestinal tissue. researchgate.net
In a T-cell adoptive transfer model of colitis, the administration of PRN694, a potent inhibitor of both Itk and resting lymphocyte kinase (Rlk), markedly reduced disease progression. nih.govaai.org This was accompanied by a decrease in T-cell infiltration into the intestinal lamina propria and reduced IFN-γ production by colitogenic CD4+ T-cells. nih.govaai.org Specifically, treatment with PRN694 resulted in a smaller proportion of CD4+ cells in both the lamina propria and the intestinal epithelium. nih.gov
Further supporting the role of Itk in IBD, genetic inactivation of Itk or the use of pharmacological inhibitors suppressed established colitis in three different murine models. nih.gov This therapeutic effect was linked to the control of apoptosis and activation of mucosal Th2 and Th17 lymphocytes. nih.gov Soquelitinib has also shown efficacy in a T-cell mediated model of colitis in mice. biorxiv.org
Table 2: Effects of Itk Antagonists in Inflammatory Bowel Disease and Colitis Models
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| PRN694 | T-cell adoptive transfer colitis (mouse) | Reduced disease progression, T-cell infiltration, and IFN-γ production. | nih.govaai.orgnih.gov |
| Soquelitinib | T-cell mediated colitis (mouse) | Demonstrated efficacy. | biorxiv.org |
Atopic Dermatitis and Skin Inflammation Models
Elevated levels of Itk have been observed in the peripheral T-cells and skin lesions of patients with atopic dermatitis, suggesting Itk as a potential therapeutic target. acs.org Preclinical studies have supported this hypothesis. For instance, Itk-knockout mice displayed significantly reduced inflammatory symptoms in models of acute and subacute contact hypersensitivity (CHS) reactions. researchgate.net
The small molecule Itk inhibitor, referred to as Compound 44, effectively inhibited skin inflammation in dinitrochlorobenzene (DNCB)- and trimellitic acid (TMA)-induced contact hypersensitivity models in mice. researchgate.net This compound substantially reduced proinflammatory immune responses both in vitro and in vivo. researchgate.net Similarly, another study showed that inhibiting Itk with a small molecule effectively reduced skin inflammation in a hypersensitivity murine model. nih.gov
Soquelitinib has also demonstrated efficacy in a Th17-mediated model of imiquimod-induced psoriasiform skin inflammation. corvuspharma.com Treatment with soquelitinib significantly reduced the total disease score (PASI score), as well as epidermal erosion and dermal inflammation. corvuspharma.com Furthermore, soquelitinib has shown efficacy in dogs with spontaneous atopic dermatitis. biorxiv.org The development of dual inhibitors targeting both Itk and Tropomyosin receptor kinase A (TRKA), such as the compounds of formula 1, is also being explored for enhanced therapeutic effects in atopic dermatitis. acs.org
Table 3: Effects of Itk Antagonists in Atopic Dermatitis and Skin Inflammation Models
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Compound 44 | DNCB- and TMA-induced contact hypersensitivity (mouse) | Reduced skin inflammation and proinflammatory immune responses. | researchgate.net |
| Soquelitinib | Imiquimod-induced psoriasiform skin inflammation (mouse) | Significantly reduced PASI score, epidermal erosion, and dermal inflammation. | corvuspharma.com |
| Soquelitinib | Spontaneous atopic dermatitis (dog) | Noted efficacy. | biorxiv.org |
| Unspecified small molecule Itk inhibitor | Hypersensitivity murine model | Reduced skin inflammation. | nih.gov |
Experimental Models of Rheumatoid Arthritis
The potential for Itk inhibitors in treating rheumatoid arthritis (RA) is an area of active investigation, partly due to the structural homology between Itk and Bruton's tyrosine kinase (BTK), a validated target in RA. nih.gov While many preclinical studies have focused on BTK inhibitors, some of their observed benefits might be partially attributable to off-target Itk inhibition, particularly the suppression of Th17 cells. nih.gov
Ibrutinib (B1684441), a potent BTK inhibitor that also acts on Itk, has shown strong effects in experimental models of T-cell-associated inflammatory diseases like RA. nih.govd-nb.info More specific Itk inhibitors are also being developed. For example, imidazo[1,5-a]quinoxalines, which function as irreversible BTK inhibitors, have also been studied in the context of Itk, with a lead compound showing good in vivo efficacy in preclinical RA models. nih.gov
Dual inhibitors targeting both Itk and Janus kinase 3 (JAK3) have also been explored. ARN-4079, a dual JAK3/Itk inhibitor, demonstrated efficacy equivalent to tofacitinib (B832) in the mouse collagen-induced arthritis (CIA) model. acrabstracts.org
Table 4: Effects of Itk Antagonists in Experimental Models of Rheumatoid Arthritis
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Ibrutinib (also a BTK inhibitor) | Experimental RA models | Demonstrated strong therapeutic effects. | nih.govd-nb.info |
| Imidazo[1,5-a]quinoxalines (irreversible BTK inhibitors) | Preclinical RA models | Lead compound showed good in vivo efficacy. | nih.gov |
Systemic Lupus Erythematosus Models
While direct preclinical studies investigating the efficacy of selective Itk inhibition in systemic lupus erythematosus (SLE) models are not extensively reported in the provided search results, there is indirect evidence suggesting its potential. Clinical and animal models of SLE have shown an increase in Th17 function and a decrease in Treg function, a balance that Itk is known to regulate. nih.gov
The BTK inhibitor ibrutinib, which also inhibits Itk, has been evaluated in SLE models. nih.gov More directly, the Itk inhibitor soquelitinib has been noted to have efficacy in the MRL/lpr murine model of SLE. biorxiv.org Although detailed findings from this study are not provided, it points towards a potential therapeutic role for Itk antagonists in this disease. The increasing phosphorylation of Itk detected in peripheral blood T-cells of SLE patients further supports Itk as a relevant target. researchgate.net
Table 5: Effects of Itk Antagonists in Systemic Lupus Erythematosus Models
| Compound | Model | Key Findings | Reference(s) |
|---|
Multiple Sclerosis Experimental Models
Itk signaling in CD4+ T-cells has been shown to promote experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis (MS). nih.gov Itk-deficient mice exhibit significantly attenuated disease severity, with a delayed onset and lower incidence of EAE. nih.gov This suggests that inhibiting Itk could be a beneficial therapeutic strategy for MS. d-nb.info
In the MOG-induced model of EAE, the absence of Itk leads to a significant reduction of CD4+ T-cells in the central nervous system (CNS), which is consistent with the observed attenuation of the disease. nih.gov Specifically, the depletion of Itk results in diminished disease severity with less transmigration of CD4+ T-cells into the CNS and across the brain endothelial barrier, as well as reduced secretion of Th1 and Th17 effector cytokines. d-nb.info Pharmacological inhibition of Itk has been shown to alter the migration of effector Th1 and Th17 cells. nih.gov
The loss of Itk or its activity through inhibitors has been reported to lead to beneficial outcomes in experimental models of MS. nih.govmedchemexpress.com
Table 6: Effects of Itk Antagonists in Multiple Sclerosis Experimental Models
| Compound/Method | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Itk gene knockout | MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease severity, delayed onset, lower incidence; Reduced CD4+ T-cell infiltration in the CNS; Diminished secretion of Th1 and Th17 cytokines. | d-nb.infonih.gov |
| Unspecified Itk inhibitor | In vitro BBB migration assay | Reduced migration of Th1 and Th17 cells. | nih.gov |
Systemic Sclerosis Preclinical Investigations
Systemic sclerosis (SSc), or scleroderma, is a rare autoimmune disease characterized by widespread fibrosis and inflammation in the skin and internal organs. The pathogenesis involves an abnormal immune response, including the activation of Th2-type helper T-cells, which drive the excessive production of scar tissue. scleroderma.org.au Preclinical studies have investigated Itk inhibitors as a potential therapeutic strategy to modulate this immune response.
The Itk inhibitor soquelitinib (formerly CPI-818) has been evaluated in murine models of SSc. biorxiv.org In a model based on Fra-2 gene overexpression, which mimics human SSc manifestations like lung fibrosis and pulmonary hypertension, soquelitinib demonstrated the ability to improve clinical scores and preserve body weight. scleroderma.org.au The therapy is designed to suppress pro-inflammatory Th2 cells while promoting Th1 cells, which are crucial for healthy immune responses. scleroderma.org.au In this model, soquelitinib treatment led to reduced vascular smooth muscle hypertrophy and a decrease in right ventricular systolic blood pressure, suggesting an improvement in pulmonary hypertension. These findings were further supported in a bleomycin-induced lung injury model, where soquelitinib reduced pulmonary fibrosis and the infiltration of Th2 helper T-cells. scleroderma.org.au The data from these models suggest that selective Itk inhibition could be a viable approach to prevent lung damage, inflammation, and pulmonary hypertension associated with systemic sclerosis. biospace.com
Graft-versus-Host Disease in Allo-HSCT Models
Graft-versus-host disease (GvHD) is a major, often life-threatening complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT). nih.gov It occurs when donor T-cells attack the recipient's tissues. nih.gov Targeting Itk has emerged as a promising strategy to separate the detrimental GvHD effects from the beneficial graft-versus-leukemia (GVL) effects. frontiersin.orgnih.gov
Preclinical studies using murine models have shown that the absence or inhibition of Itk in donor T-cells significantly reduces GvHD while preserving GVL function. frontiersin.orgbiorxiv.orgbiorxiv.org In a model using Itk-deficient (Itk-/-) donor T-cells transplanted into allogeneic recipients, mice showed significantly less GvHD but retained their anti-leukemia immunity. frontiersin.orgnih.gov These Itk-/- donor T-cells exhibited reduced production of inflammatory cytokines and decreased migration to GvHD target organs like the liver and small intestine. nih.govbiorxiv.orgbiorxiv.org
The selective Itk inhibitor CPI-818 has been tested in two preclinical aGvHD models (MHC-disparate B6 → BALB/c and minor MHC-mismatched B6 → 129). researchgate.net In these studies, mice treated with CPI-818 showed significantly improved survival and reduced GvHD severity compared to controls. researchgate.net The mechanism involves the suppression of T-cell activation and proliferation, a decrease in pro-inflammatory cytokines, and an increase in anti-inflammatory cytokines. researchgate.netcorvuspharma.com Similarly, a novel peptide inhibitor designed to block the Itk-SLP76 interaction was also shown to prevent GvHD while retaining GVL effects in a murine model. biorxiv.org These findings collectively highlight the potential of Itk inhibitors as a targeted approach for the prevention or treatment of acute GvHD. researchgate.netcorvuspharma.com
Oncological Applications in Preclinical Research
The role of Itk in T-cell signaling and proliferation has made it a key target in T-cell malignancies. Furthermore, its immunomodulatory effects are being harnessed for the treatment of solid tumors, often in combination with other therapies.
T-cell Lymphoma and Leukemia Models
Itk is frequently overexpressed in T-cell lymphomas (TCL) and leukemias, where it is believed to be exploited by malignant cells for growth and survival. researchgate.netashpublications.orgfrontiersin.org Several preclinical studies have demonstrated the efficacy of Itk inhibitors in models of these cancers.
The selective Itk inhibitor CPI-818 has shown anti-tumor activity in murine models of T-cell lymphoma. ashpublications.org In mice with established EL4 lymphoma, administration of CPI-818 reduced tumor growth. researchgate.net It has been shown to preferentially block the proliferation of malignant T-cells while relatively sparing normal lymphocytes. researchgate.net Another compound, ASK120067, which inhibits both BTK and Itk, led to significant tumor regression in a T-cell leukemia xenograft model by weakening Itk signaling. frontiersin.org The dual BTK/Itk inhibitor ibrutinib has also been shown to shrink tumor burden in a novel murine model of T-cell lymphoma. nih.gov Furthermore, a topical retinoid was found to inhibit Itk and reduce tumor growth in a murine model of cutaneous T-cell lymphoma. nih.gov
| Compound | Preclinical Model | Key Findings | Citation |
|---|---|---|---|
| CPI-818 | EL4 T-cell lymphoma (murine) | Reduced tumor growth at primary site and draining lymph nodes. | researchgate.net |
| ASK120067 | T-cell leukemia xenograft model | Significant tumor regression via Itk signaling inhibition. | frontiersin.org |
| Ibrutinib | T-cell lymphoma (murine) | Reduced tumor burden. | nih.gov |
| Topical Retinoid | Cutaneous T-cell lymphoma (murine) | Inhibited Itk and reduced tumor growth. | nih.gov |
Solid Tumor Preclinical Models (e.g., Melanoma)
The therapeutic potential of Itk inhibitors extends beyond hematologic malignancies to solid tumors, primarily through the modulation of anti-tumor immune responses. corvuspharma.com
The Itk inhibitor CPI-818 demonstrated statistically significant single-agent activity, inhibiting the growth of established tumors in several murine cancer models, including CT26 colon cancer, RENCA kidney cancer, and B16 melanoma. Mechanistic studies revealed that this anti-tumor activity was dependent on immune cells, with CD8+ T-cells being crucial in the colon cancer model. aacrjournals.org
Ibrutinib, which inhibits both BTK and Itk, has also been studied in solid tumor models. nih.gov Preclinical research showed that ibrutinib has a significant effect on suppressing proliferation in melanoma cell lines that express intermediate to high levels of Itk. nih.gov However, its clinical activity as a single agent in treatment-refractory metastatic melanoma was limited, suggesting that while Itk is expressed, it may not be a critical driver in this specific context or that combination therapy is required. nih.gov
Combination Strategies with Chemotherapy and Immunotherapy in Tumor Models
A particularly promising application of Itk antagonists is in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance anti-tumor effects.
One preclinical study showed that Itk inhibition worked synergistically with chemotherapy in a T-cell lymphoma xenograft model. nih.gov
The combination of Itk inhibitors with immune checkpoint inhibitors (ICIs) has shown significant promise. pnas.org The rationale is that by inhibiting Itk, the balance of T-helper cells can be shifted towards a Th1 phenotype, which enhances anti-tumor immunity that can be further amplified by ICIs. pnas.orgashpublications.org In preclinical models, combining the Itk inhibitor CPI-818 with anti-PD-1 and anti-CTLA-4 antibodies synergistically inhibited the growth of established CT26 colon tumors, leading to complete tumor elimination in all treated animals and the generation of durable anti-tumor immune memory. aacrjournals.org This enhanced efficacy was associated with an increase in tumor-infiltrating CD8+ T-cells and a reduction in T-cell exhaustion markers. aacrjournals.org Similarly, combining ibrutinib with an anti-PD-L1 antibody suppressed tumor growth not only in lymphoma models but also in solid tumor models of breast and colon cancer. pnas.org Intermittent treatment with an Itk inhibitor was also found to synergize with anti-PD-1 therapy in ICB-resistant tumor models, such as mesothelioma and pancreatic cancer, by improving the survival of tumor-bearing mice. nih.gov
| Itk Inhibitor | Combination Partner(s) | Preclinical Model | Key Findings | Citation |
|---|---|---|---|---|
| CPI-818 | Anti-PD-1 & Anti-CTLA-4 | CT26 colon cancer (murine) | Synergistic inhibition, 100% tumor elimination, durable immune memory. | aacrjournals.org |
| Ibrutinib | Anti-PD-L1 | Lymphoma, breast cancer, colon cancer (murine) | Enhanced therapeutic activity and anti-tumor T-cell responses. | pnas.org |
| Unnamed Itk Inhibitor | Anti-PD-1 | AE17 mesothelioma, 4662 pancreatic cancer (murine) | Suppressed tumor growth and improved survival in ICB-resistant models. | nih.gov |
| Unnamed Itk Inhibitor | Chemotherapy | T-cell lymphoma xenograft | Synergistic anti-tumor effect. | nih.gov |
Infectious Disease Models
Itk signaling plays a role in the immune response to various pathogens, and its modulation is being explored as a strategy in infectious disease models.
Studies on influenza A virus have shown that the virus can directly infect a population of T-cells. microbiologyresearch.orgnih.gov Interestingly, influenza virus infection activates Itk/PLC-γ1 signaling in T-cells. microbiologyresearch.orgnih.gov Further investigation revealed that Itk is required for the efficient replication of the influenza virus in infected T-cells; depletion of Itk inhibited viral replication, whereas its overexpression enhanced it. microbiologyresearch.orgnih.gov Other research indicates that Itk signaling is a critical regulator for the development of IL-10-producing CD8+ T-cells during influenza infection, which are important for restricting immunopathology. researchgate.net Mice lacking Itk (Itk-/-) had increased morbidity and mortality following influenza infection, associated with a reduction of these regulatory T-cells. researchgate.net This suggests that modulating Itk signaling could be a strategy to regulate the immunopathology caused by respiratory viral infections. researchgate.net
In a different context, the immunomodulatory activity of the Itk inhibitor ibrutinib was validated in a mouse model of cutaneous leishmaniasis, where skewing the immune response toward a Th1 profile is beneficial. ashpublications.org
Preclinical Studies in Parasitic Infections (e.g., Leishmaniasis)
The role of Interleukin-2-inducible T-cell kinase (Itk) in modulating immune responses has made it a significant target for host-directed therapies against parasitic infections, particularly leishmaniasis. The protective immune response against Leishmania parasites is complex, often requiring a shift from a non-protective T-helper 2 (Th2) response to a protective T-helper 1 (Th1) response. Itk is critically involved in T-cell signaling and the differentiation of Th2 cells. researchgate.netd-nb.info Consequently, inhibiting Itk can subvert Th2-dominant immunity, thereby promoting Th1-based immune responses essential for clearing the parasite. ashpublications.orgmcw.edu
Preclinical studies using murine models of both cutaneous leishmaniasis (CL), caused by Leishmania major, and visceral leishmaniasis (VL), caused by Leishmania donovani, have demonstrated the therapeutic potential of Itk antagonism. ashpublications.orgnih.gov Mice genetically deficient in Itk (Itk-/-) and infected with L. major were unable to mount a typical Th2 response, showing an upregulation of Th1 cytokines instead. d-nb.info This fundamental observation paved the way for pharmacological inhibition studies.
The dual Itk/Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib, has been extensively studied in this context. nih.govasm.org In a model of CL caused by L. major, treatment with Ibrutinib was found to block Itk activity, suppress Th2 cell differentiation, and inhibit disease progression. nih.gov Similarly, in an experimental model of VL, oral administration of Ibrutinib was highly effective. nih.gov The treatment led to a significant reduction in parasite loads in the liver and spleen, proving more effective than a conventional antileishmanial drug, sodium stibogluconate (B12781985) (SSG). nih.gov The antileishmanial activity of Ibrutinib is not due to direct microbicidal effects on the parasite but is mediated by the promotion of a host-protective immune response. nih.gov This includes increased transcript levels of the Th1-associated cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibition of Itk by Ibrutinib effectively drives a Th1-selective pressure in T lymphocytes, which is crucial for controlling Leishmania infections. ashpublications.orgmcw.edu
Table 1: Preclinical Efficacy of Itk Antagonists in Leishmaniasis Models
| Compound/Model | Infection Model | Key Findings | Reported Immune Mechanism | Citations |
|---|---|---|---|---|
| Ibrutinib | Leishmania donovani (Visceral Leishmaniasis) in mice | Significantly reduced parasite burdens in liver and spleen; more effective than suboptimal dose of SSG. | Promotes host immunity; increases IFN-γ and TNF-α transcript levels. | nih.gov |
| Ibrutinib | Leishmania major (Cutaneous Leishmaniasis) in mice | Inhibits disease progression. | Blocks Itk activity, suppresses Th2 cell differentiation, potentiates Th1 responses. | ashpublications.orgmcw.edunih.gov |
Bacterial Infection Models (e.g., Listeria monocytogenes, Mycobacterium tuberculosis)
The therapeutic implications of modulating Itk signaling have also been explored in the context of bacterial infections, with contrasting roles observed depending on the pathogen.
Listeria monocytogenes
Infection models using Listeria monocytogenes have revealed a complex role for Itk in antibacterial immunity. Studies have shown that the absence of Itk can enhance certain aspects of the immune response, leading to improved pathogen clearance. Mice lacking Itk (Itk-/-) demonstrate enhanced protection against L. monocytogenes infection. usda.gov This protective effect is attributed to the development of a population of non-conventional CD8+ T cells with an "innate memory phenotype" that can rapidly secrete cytokines upon stimulation. usda.govresearchgate.net
Further investigations into the role of Itk in CD8+ T-cell differentiation during L. monocytogenes infection found that a reduced T-cell receptor (TcR) signal strength in Itk-deficient naive CD8+ T cells enhances the generation of memory T cells. nih.govnih.gov While Itk is necessary for optimal cytokine production in primary effector T cells, its absence leads to a significantly higher number of remaining T cells days after the initial infection, indicating that Itk signals may suppress the conversion of effector CD8+ T cells to long-term memory cells. nih.govnih.gov Consequently, Itk-deficient mice were able to clear L. monocytogenes infections more rapidly than their wild-type counterparts. nih.gov These findings suggest that inhibiting Itk could be a strategy to boost the development of memory T cells in response to certain bacterial infections. nih.govnih.gov
Mycobacterium tuberculosis
In contrast to the findings with Listeria, Itk appears to play a protective role in the early stages of Mycobacterium tuberculosis (Mtb) infection. Analysis of lung tissue from humans with active tuberculosis revealed that the T-cell receptor (TCR)/Itk signaling pathway is significantly enriched. uga.edufrontiersin.orgnih.gov This suggests an important role for this pathway in the host response to Mtb.
Preclinical studies in murine models support this observation. Itk-deficient mice infected with Mtb showed impaired early protection against the bacterium. uga.edufrontiersin.orgresearcher.life Four weeks post-infection, the bacterial burden was significantly higher in the lungs of Itk-deficient mice compared to wild-type mice. frontiersin.orgresearchgate.net This impaired bacterial clearance was accompanied by defective development of IL-17A-producing gamma delta (γδ) T cells in the lungs. uga.edufrontiersin.orgresearchgate.net These findings indicate that the Itk signaling pathway is crucial for promoting protective immune responses against Mtb, particularly through the expansion and function of IL-17A-producing γδ T cells. uga.edunih.gov Therefore, inhibiting Itk could potentially be detrimental during Mtb infection, highlighting the pathogen-specific nature of Itk's role in immunity. uga.edunih.gov
Table 2: Preclinical Efficacy of Itk Antagonists/Deficiency in Bacterial Infection Models
| Model | Infection Model | Key Findings | Reported Immune Mechanism | Citations |
|---|---|---|---|---|
| Itk-deficient mice (Itk-/-) | Listeria monocytogenes | Enhanced protection and faster bacterial clearance. | Enhanced generation of memory CD8+ T cells; development of non-conventional CD8+ T cells that rapidly secrete cytokines. | usda.govnih.govnih.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Ibrutinib |
Drug Discovery and Development Methodologies for Itk Antagonists
Target Identification and Validation Strategies
The initial step in developing a new drug involves confirming that modulating the intended molecular target will have the desired therapeutic effect. For Itk, several key strategies have been employed to validate it as a viable drug target.
Genetic Knockout and Knockdown Studies (e.g., Itk-deficient mice)
A fundamental approach to understanding the function of a protein is to observe the physiological effects of its absence. Studies using Itk-deficient mice (Itk-/-) have been instrumental in validating this kinase as a therapeutic target. researchgate.netnih.gov These knockout mice have demonstrated that the absence of Itk leads to defects in T-cell receptor signaling and subsequent immune responses. researchgate.netnih.gov For instance, Itk-deficient mice show impaired development and activation of T-lymphocytes, particularly Th2 cells, which are implicated in allergic diseases. plos.org
Specifically, research has shown that Itk-/- mice have a reduced number of CD4+ T cells and an altered CD4/CD8 T-cell ratio. plos.org Furthermore, the T cells that do develop in these mice often exhibit an altered phenotype, with a decrease in naive T cells and an increase in cells with an innate, memory-like phenotype. plos.org While these knockout studies provide crucial insights, they may not fully replicate the effects of a small molecule inhibitor, as the complete absence of the protein can have different consequences than the inhibition of its kinase activity alone. researchgate.netplos.org To address this, researchers have also developed "kinase-dead" Itk transgenic mice (Itk-KD), where the Itk protein is present but its enzymatic function is abolished. plos.org These models help to dissect the kinase-dependent functions of Itk from its scaffolding functions. plos.org
RNA Interference Approaches for Target Validation
RNA interference (RNAi) is a powerful and specific method for validating drug targets by silencing the expression of the target gene at the mRNA level. biocon.re.krresearchgate.netewadirect.comnih.gov This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the target mRNA, leading to its degradation and preventing protein synthesis. researchgate.netewadirect.com
In the context of Itk, RNAi has been used as a target-validation strategy to confirm the role of this kinase in disease models. biocon.re.kr By specifically reducing the levels of Itk protein in relevant cell types, researchers can mimic the effect of an inhibitor and assess the functional consequences. This approach offers a more rapid and often more straightforward method for target validation compared to the generation of knockout animals. thermofisher.com The specificity of RNAi allows for a clear link to be drawn between the reduction of the target protein and the observed phenotype, reinforcing the rationale for developing small molecule inhibitors. researchgate.netewadirect.com
Application of Small Molecule Inhibitor Probes
The use of small molecule inhibitor probes is another critical tool for target validation. These probes are potent and selective inhibitors of the target protein that can be used in cellular and in vivo models to explore the therapeutic potential of target modulation. biocon.re.krnih.gov For Itk, several small molecule inhibitors have been developed and utilized as chemical probes. researchgate.net
These probes, such as BMS-509744 and the irreversible inhibitor CPI-818, allow for the acute and reversible (or irreversible) inhibition of Itk activity, providing a more pharmacologically relevant model of drug action than genetic methods. nih.govcorvuspharma.comresearchgate.net For example, researchers have used a labeled competitive probe to measure the occupancy of Itk by an inhibitor in peripheral blood lymphocytes, providing direct evidence of target engagement in a biological system. corvuspharma.com The application of these probes in preclinical models helps to confirm that pharmacological inhibition of Itk can produce the desired biological effects, such as the suppression of T-cell activation and cytokine production, thereby validating Itk as a druggable target. biocon.re.krnih.gov
Structure-Based Drug Design (SBDD) Approaches
Once a target is validated, the process of designing and optimizing a drug molecule begins. Structure-based drug design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. nih.govnih.gov
Crystallographic Analysis of Itk-Inhibitor Complexes
X-ray crystallography has been a cornerstone of SBDD for Itk antagonists. nih.govnih.gov The determination of the crystal structures of Itk, both alone and in complex with various inhibitors, has provided invaluable insights into the molecular interactions that govern inhibitor binding. researchgate.netnih.gov As of late 2023, numerous X-ray crystal structures of the Itk kinase domain have been deposited in the Protein Data Bank (PDB). acs.org
These crystal structures reveal the precise binding modes of different chemical scaffolds within the ATP-binding site of Itk. nih.gov For example, the analysis of an Itk-inhibitor complex confirmed that a pyrrole (B145914) moiety of the inhibitor formed an additional hydrogen bond with the residue Glu436 in the catalytic domain, which contributed to improved binding affinity. researchgate.net Similarly, crystallographic analysis of benzothiazole (B30560) inhibitors elucidated their binding mode, facilitating their optimization. nih.gov The detailed structural information obtained from these complexes allows medicinal chemists to rationally design modifications to inhibitor molecules to enhance potency and selectivity. nih.govnih.gov
Optimization of Kinase Specificity Pockets
A key aspect of designing selective kinase inhibitors is the exploitation of differences in the ATP-binding sites among various kinases. While the ATP-binding site is highly conserved across the kinome, there are often subtle differences in nearby "specificity pockets" that can be targeted to achieve selectivity. nih.govresearchgate.net
Hinge Region Binding Elucidation and Optimization
The hinge region of Interleukin-2-inducible T-cell kinase (Itk) is a critical component of the ATP-binding site and a primary target for antagonist design. This region, which connects the N- and C-terminal lobes of the kinase domain, includes amino acid residues 435-442. nih.gov The backbone atoms of this hinge region provide crucial hydrogen bond donor and acceptor sites for inhibitors to anchor themselves, mimicking the interaction of the adenine (B156593) portion of ATP. A key amino acid in this region is Met438, whose backbone carbonyl and NH groups are common interaction points for inhibitors. acs.orgnih.gov For instance, the aminothiazolopyridine core of one inhibitor series makes two hydrogen-bonding interactions with the backbone of Met438. nih.gov
Optimization of hinge-binding moieties is a central strategy in the development of potent and selective Itk inhibitors. Researchers often employ a "template-hopping" strategy, where an existing hinge-binding scaffold is replaced with a different chemical group to improve properties like selectivity or potency. nih.gov An example of this involved replacing an aminopyrazole hinge-binder, which had selectivity issues against Aurora kinases, with an aminobenzothiazole group. nih.gov This switch resulted in an inherently more selective hinge binding motif. nih.gov The rationale for the observed selectivity was further understood through crystallography and molecular modeling. nih.gov
Furthermore, specific amino acids within or near the hinge region can be exploited for covalent inhibition, which can lead to enhanced potency and selectivity. Itk possesses a cysteine residue at position 442 (Cys442) within its hinge region. nih.gov This residue is a target for irreversible inhibitors like ibrutinib (B1684441), which forms a covalent bond with the cysteine, effectively blocking the active site. nih.gov The presence of Cys442 is a key feature that distinguishes Itk and allows for the design of such targeted covalent inhibitors. nih.govd-nb.info The elucidation of these binding modes through X-ray crystallography provides high-resolution structural data that guides the optimization process, allowing for a detailed understanding of how different chemical moieties interact with the hinge region. nih.govresearchgate.net
| Key Hinge Region and Vicinity Residues | Role in Binding |
| Met438 | Forms backbone hydrogen bonds with inhibitors. acs.orgnih.gov |
| Cys442 | Site for covalent bond formation with irreversible inhibitors. nih.govd-nb.info |
| Ala389 | Flanks the binding site. nih.gov |
| Leu489 | Flanks the binding site and interacts with inhibitors. acs.orgnih.gov |
| Lys391 | Involved in catalytic activity; can form cation-π interactions. acs.org |
Computational Approaches in Drug Discovery
Computational methods, particularly molecular docking and virtual screening, are integral to the discovery of novel Itk antagonists. Molecular docking simulates the binding of a small molecule to the three-dimensional structure of a protein, predicting its preferred binding orientation and affinity. This technique is used to screen large libraries of compounds virtually, prioritizing a smaller, more manageable number of candidates for experimental testing. For Itk, docking studies have been used to predict the binding poses of inhibitors within the ATP-binding site. acs.orgnih.gov For example, in silico docking of ibrutinib showed its potential for covalent binding to Cys442 and occupancy of the active site, similar to its binding to BTK. nih.gov
Virtual screening campaigns often begin with a pharmacophore-based approach, where a model is built based on the key interaction features of known Itk inhibitors. chemrxiv.org This model, defining essential hydrogen bond donors, acceptors, and hydrophobic centers, is then used to filter large chemical databases. chemrxiv.org Following this, hit compounds are typically subjected to molecular docking using programs like Glide to refine their binding poses and estimate interaction energies. acs.org The selection of promising candidates is often based on low interaction energy and minimal strain energy within the compound, combined with a comparison to the binding modes of known inhibitors from X-ray crystal structures. acs.orgnih.gov
Predicting the binding affinity of a compound with high accuracy is a major goal in computational drug discovery. acs.org Advanced computational techniques such as free energy landscape analysis and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed to achieve this. The MM-PBSA method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. This allows for a more quantitative prediction of binding affinity than docking scores alone.
For Itk inhibitors, these methods have been instrumental in understanding conformational selectivity. acs.orgnii.ac.jp By calculating the binding free energies for an inhibitor to both the active and inactive forms of Itk, researchers can predict whether a compound will be a Type I or Type I' inhibitor. acs.orgnii.ac.jp For instance, one study used the Absolute Binding Free Energy Prediction (ABFEP) method to plot the differences in binding free energies (ΔGinactive – ΔGactive). acs.orgnii.ac.jp Negative values on this plot indicated a preference for the inactive form, while positive values indicated selectivity for the active form. acs.orgnii.ac.jp This analysis can guide the rational design of inhibitors with a desired selectivity profile. acs.org
Molecular Dynamics Simulations for Binding Stability
Rational Design for Kinase Selectivity
A sophisticated strategy for achieving kinase selectivity is to design inhibitors that target specific conformational states of the enzyme. Kinases like Itk exist in equilibrium between an active and an inactive conformation, primarily distinguished by the orientation of the activation loop (A-loop) and the αC helix. acs.org Designing inhibitors that selectively bind to one conformation over another is a powerful approach to improve selectivity against other kinases, which may not adopt a similar conformation.
Type I inhibitors bind to the active conformation of the kinase, where the A-loop is in an open or disordered state, competent for substrate binding. acs.orgnih.gov These inhibitors occupy the ATP-binding site and typically have lower selectivity across the kinome because the active conformation is highly conserved among different kinases. acs.orgnih.gov
Type I' (or Type 1.5) inhibitors also bind in the ATP pocket but specifically recognize the inactive conformation of the kinase. acs.orgnii.ac.jp In the inactive form of Itk, the A-loop is often folded into a closed state. acs.org Inhibitors that preferentially bind to this state can achieve high selectivity. acs.orgnih.gov Studies have shown that some highly selective Itk inhibitors are Type I' binders. nii.ac.jp The selectivity of these compounds can be driven by their ability to form stabilizing interactions, sometimes mediated by water molecules, with the unique structure of the inactive state's P-loop and folded A-loop. nih.gov
Type III inhibitors are allosteric inhibitors that bind to a site on the inactive kinase that is distinct from the ATP pocket. acs.orgnii.ac.jp This binding mode also confers high selectivity as allosteric sites are generally not well conserved across the kinome.
The ability to computationally predict whether a compound will bind to the active or inactive form of Itk is crucial for the rational design of highly selective inhibitors. acs.org For example, analysis has shown that active-form binders often feature a bicyclic hinge-binding motif, whereas some inactive-form (Type I') binders utilize a monocyclic group to form hydrogen bonds with Met438 in the hinge. acs.orgnii.ac.jp By understanding these structural determinants, medicinal chemists can design molecules with a higher probability of achieving the desired selectivity profile.
| Compound Class | Target Conformation | Binding Site | Typical Selectivity |
| Type I | Active | ATP-binding site | Low acs.orgnih.gov |
| Type I' | Inactive | ATP-binding site | High acs.orgnih.gov |
| Type III | Inactive | Allosteric site | High acs.orgnii.ac.jp |
| Covalent | Active or Inactive | ATP-binding site (targets Cys442) | High nih.govfrontiersin.org |
Strategies for Minimizing Off-Target Kinase Inhibition (e.g., BTK, JAK3, RLK)
Achieving selectivity for Itk (Interleukin-2-inducible T-cell kinase) is a significant challenge in drug discovery due to the high degree of conservation within the ATP-binding sites across the human kinome, particularly within the Tec family of kinases which includes BTK (Bruton's tyrosine kinase) and Rlk (Resting lymphocyte kinase, also known as Txk). nih.gov Off-target inhibition of these related kinases, as well as others like JAK3 (Janus kinase 3), can lead to undesired biological effects. biorxiv.orgnih.gov Consequently, several strategies have been developed to design Itk inhibitors with improved selectivity.
A primary strategy for enhancing selectivity is to target unique conformational states of the kinase. Molecules that bind to the active conformation of Itk often exhibit low selectivity. acs.orgfigshare.comnii.ac.jp In contrast, inhibitors designed to bind preferentially to and stabilize the inactive conformation of Itk can achieve high selectivity. acs.orgfigshare.comnii.ac.jpresearchgate.netnih.gov This approach exploits the less-conserved regions of the kinase that are exposed only in the inactive state. Computational methods, such as absolute binding free-energy perturbation (ABFEP) simulations, are being used to predict whether a compound will bind to the active or inactive form, thereby guiding the design of more selective inhibitors. acs.orgfigshare.comnii.ac.jp
Structure-based drug design and template-hopping are also crucial strategies. By analyzing the X-ray crystal structures of Itk, medicinal chemists can identify and exploit subtle differences between the Itk active site and those of off-target kinases. nih.govacs.orgnih.gov For instance, a "template-hopping" strategy was successfully used to move from an aminopyrazole series with selectivity issues against Aurora kinases to a more selective aminobenzothiazole series. nih.gov This was achieved by identifying a hinge-binding motif that is inherently more selective for Itk. nih.gov Furthermore, targeting specific, less-conserved amino acid residues within the binding pocket can significantly enhance selectivity. nih.gov For example, the presence of a cysteine residue (Cys442) in the ATP binding site of Itk is a feature shared by only a few other kinases, including BTK, TEC, BMX, JAK3, and EGFR family members, making it a key target for covalent inhibitors, but also a potential source of off-target activity if not carefully managed. biorxiv.orgnih.gov
Another approach involves analyzing the structural landscape of the entire kinome to identify unique geometric features of the Itk drug pocket. acs.org By creating binary networks that map inhibitor-accessible space, researchers can pinpoint structural features that distinguish Itk from all other kinases, providing a blueprint for designing highly specific inhibitors. acs.org For example, while a cysteine residue at the position corresponding to Cys797 in EGFR is present in 10 other kinases including Itk, the specific geometric space created by this cysteine and a nearby aspartate is unique to a smaller subset, offering a path to improved selectivity. acs.org
High-Throughput Screening and Lead Optimization Strategies
The discovery of novel Itk antagonists often begins with High-Throughput Screening (HTS), a process that involves testing large libraries of chemical compounds to identify initial "hits" with inhibitory activity. researchgate.netnih.gov Various HTS-compatible assay formats have been developed and applied to Itk drug discovery. These include biochemical assays that measure different aspects of kinase activity. researchgate.netnih.govnuvisan.com
Common HTS assay types include:
Phosphorylation Detection Assays: These assays, such as dissociation-enhanced lanthanide fluoroimmunoassays (DELFIA), use antibodies to quantify the amount of a phosphorylated substrate produced by the kinase. researchgate.netnih.gov
ATP Depletion Assays: These methods use a luciferase-based system to measure the consumption of ATP during the phosphorylation reaction, which is an indicator of kinase activity. researchgate.netnih.gov A variation of this measures the intrinsic ATPase activity of the kinase in the absence of a substrate. researchgate.netnih.gov
Binding Assays: These assays measure the ability of a compound to compete with a fluorescently labeled probe that binds to the kinase's ATP pocket, and they are not dependent on a catalytically active enzyme. researchgate.netnih.gov
One comparative study found that an assay measuring the intrinsic ATPase activity of Itk was the most comprehensive, identifying the largest number of unique inhibitors from a compound library. researchgate.netnih.gov Another innovative screening approach involves using dephosphorylated Itk in the primary screen, followed by a fluorescent biosensor assay to specifically identify hits that stabilize the kinase in its inactive conformation, a key feature for achieving selectivity. nih.gov
Once initial hits are identified through HTS, they undergo a rigorous process of lead optimization to improve their potency, selectivity, and drug-like properties. nih.gov This is a critical, iterative phase of drug discovery. Structure-activity relationship (SAR) studies are fundamental to this process, where systematic chemical modifications are made to the hit compound to understand how different parts of the molecule contribute to its activity. researchgate.netchemrxiv.org
Several advanced computational and experimental strategies guide lead optimization for Itk inhibitors:
Structure-Based Drug Design: Using X-ray crystal structures of Itk in complex with inhibitors, chemists can visualize binding interactions and rationally design modifications to enhance potency and selectivity. acs.orgnih.gov
Fragment Molecular Orbital (FMO) Method: This quantum-mechanical approach provides a detailed analysis of the interaction energies between the ligand and individual protein fragments, offering insights beyond traditional "visual inspection" to guide the optimization of high-potency inhibitors. acs.org
Scaffold Hopping and Bioisosterism: These medicinal chemistry strategies involve replacing the core structure (scaffold) of a lead compound or substituting certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetics and target engagement. nih.govnih.gov
Macrocyclization: This strategy involves converting a linear lead compound into a cyclic one. Macrocyclization can pre-organize the inhibitor into its active conformation for binding, which can improve potency and selectivity. scienceopen.com
Through these iterative cycles of design, synthesis, and testing, initial low-potency hits identified from HTS can be transformed into potent and selective clinical candidates. researchgate.netdntb.gov.ua
Challenges and Future Directions in Itk Antagonist Research
Addressing Functional Redundancy within the Tec Kinase Family
A significant challenge in the development of Itk antagonists is the functional redundancy among members of the Tec kinase family. nih.govnih.gov This family includes five non-receptor tyrosine kinases: Tec, Btk, Itk (also known as Emt or Tsk), Rlk (also known as Txk), and Bmx (also known as Etk). sigmaaldrich.com With the exception of Rlk/Txk, which lacks a PH domain, these kinases share a similar domain structure. sigmaaldrich.com
Itk and another Tec kinase, Rlk/Txk, are both expressed in T cells and play roles in T-cell receptor (TCR) signaling. nih.govsigmaaldrich.com While Itk deficiency has been shown to impair Th2 responses, making it an attractive target for allergic diseases like asthma, studies in mice suggest a degree of functional overlap between Itk and Rlk. nih.govsigmaaldrich.com For instance, mice lacking both Itk and Rlk exhibit a more severe phenotype than those lacking only Itk, indicating that Rlk can partially compensate for the absence of Itk. nih.gov This redundancy suggests that highly selective Itk inhibitors might not be sufficient to achieve the desired therapeutic effect in all contexts, as Rlk could potentially maintain downstream signaling. nih.govresearchgate.net
Furthermore, the precise roles and potential for compensation by other Tec family members like Tec itself in T cells are not fully understood. nih.gov This functional overlap complicates the interpretation of data from knockout studies and the prediction of the clinical efficacy of small molecule Itk inhibitors. researchgate.net Therefore, a critical area of future research is to further delineate the unique and overlapping functions of each Tec kinase in different T-cell subsets and disease states to inform the development of more effective therapeutic strategies.
Elucidating Mechanisms of Resistance to Itk Antagonism in Disease Models
As with other targeted therapies, the development of resistance is a major concern for Itk antagonists. nih.govmdpi.com Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it and ensure long-term therapeutic benefit. Research in this area is focused on identifying genetic mutations that confer resistance and understanding how cancer cells can activate alternative signaling pathways to bypass the effects of Itk inhibition.
Identification of Genetic Mutations Conferring Resistance
A primary mechanism of acquired resistance to kinase inhibitors is the development of secondary mutations in the target kinase domain. nih.gov These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitor's effectiveness. researchgate.netashpublications.org While specific resistance mutations for Itk inhibitors are still being identified, lessons can be drawn from the extensively studied Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib (B1684441). In the case of ibrutinib, a common resistance mutation involves the cysteine residue (C481) to which the inhibitor covalently binds. hofstra.edu
For Itk, a key residue known as the "gatekeeper" residue (Phe-435) has been identified as a potential site for mutations that could alter inhibitor sensitivity. researchgate.net Structural analyses have shown that this bulky phenylalanine residue can sterically hinder the binding of certain inhibitors. researchgate.net Studies have demonstrated that mutating this gatekeeper residue can render Itk susceptible to inhibitors that it would otherwise be resistant to. researchgate.net Therefore, deep sequencing of patient samples from clinical trials will be essential to identify clinically relevant resistance mutations in Itk as they emerge.
Understanding Activation of Bypass Signaling Pathways
Cancer cells can also develop resistance by activating alternative or "bypass" signaling pathways to circumvent the inhibition of the primary target. nih.govnih.gov This can occur through the upregulation or mutation of other kinases or signaling molecules that can maintain the activity of downstream pathways essential for cell survival and proliferation. nih.govyoutube.com
In the context of Itk antagonism, resistance could arise from the activation of parallel signaling pathways that compensate for the loss of Itk activity. For example, other receptor tyrosine kinases (RTKs) could become activated, leading to the stimulation of downstream pathways like the PI3K/AKT and MAPK/ERK pathways, independent of Itk. mdpi.comnih.gov The specific bypass mechanisms relevant to Itk inhibition are an active area of investigation. Preclinical models of resistance are being developed to identify these pathways and inform the development of combination therapies that can block both the primary target and the escape routes. youtube.com
Development of Next-Generation Highly Selective Itk Antagonists
A major focus of current research is the development of next-generation Itk antagonists with improved selectivity. While some early inhibitors showed activity against multiple kinases, the goal is to create compounds that specifically target Itk to minimize off-target effects. mdpi.com However, as discussed, the functional redundancy within the Tec kinase family presents a complex challenge. researchgate.net
One innovative approach to enhance selectivity and efficacy is the development of proteolysis-targeting chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein rather than just inhibiting its activity. A recently developed PROTAC, BSJ-05-037 , has shown potent and selective degradation of Itk. nih.gov This degrader demonstrated enhanced anti-proliferative effects compared to its parent inhibitor, BMS-509744 , in T-cell lymphoma cells. nih.gov This strategy offers a novel way to modulate TCR signaling and could potentially overcome some forms of resistance. nih.gov
Synergistic Therapeutic Strategies and Combinatorial Approaches in Preclinical Settings
Given the complexity of signaling networks and the potential for resistance, combination therapies are likely to be more effective than single-agent Itk antagonism. Preclinical studies are exploring the synergistic effects of combining Itk inhibitors with other targeted agents or conventional chemotherapy.
For instance, in T-cell lymphomas, combining Itk degradation with cytotoxic chemotherapy has shown promise in increasing the sensitivity of cancer cells to treatment. nih.gov Other potential combination strategies could involve targeting pathways that are activated as bypass mechanisms. For example, if resistance to an Itk inhibitor is associated with the upregulation of the PI3K/AKT pathway, a combination with a PI3K inhibitor might be effective. mdpi.com Similarly, combining Itk inhibitors with agents that target other key components of the TCR signaling pathway, such as SYK inhibitors, could provide a more comprehensive blockade of oncogenic signaling. ashpublications.org
Further Elucidating Unresolved Aspects of Itk Signaling in Specific Cellular Contexts
Despite significant progress, many aspects of Itk signaling remain to be fully understood. Itk's role extends beyond TCR signaling; it is also involved in signaling downstream of chemokine receptors, which is important for T-cell migration. nih.gov Furthermore, Itk's function can be kinase-independent, acting as an adapter protein to facilitate the formation of signaling complexes. nih.gov
The role of Itk in different T-cell subsets is also an area of active research. For example, Itk appears to be a negative regulator of regulatory T cell (Treg) differentiation in humans. plos.org This suggests that inhibiting Itk could enhance Treg function, which could be beneficial in the context of autoimmune diseases. plos.orgresearchgate.net However, the concomitant inhibition of other Tec kinases like Rlk might negate this effect, highlighting the need for highly specific inhibitors. plos.org A deeper understanding of these context-specific roles of Itk will be crucial for the successful clinical application of Itk antagonists.
Exploration of Novel Downstream or Associated Targets for Enhanced Therapeutic Modalities
The therapeutic potential of Interleukin-2-inducible T-cell kinase (Itk) antagonists may be enhanced by targeting key downstream effectors or associated signaling pathways. Research is ongoing to identify and validate these targets to develop more effective combination therapies. Itk is a crucial component of the T-cell receptor (TCR) signaling cascade, and its inhibition directly affects several downstream molecules. nih.govnih.gov
Upon TCR stimulation, Itk activates Phospholipase C-gamma 1 (PLCγ1). nih.govnih.gov This activation is a pivotal step leading to the mobilization of calcium and the activation of transcription factors, including the Nuclear Factor of Activated T-cells (NFAT). nih.gov The Bruton's tyrosine kinase (BTK) and Itk inhibitor, ibrutinib, has been shown to block the activation of PLCγ1 and NFAT, in addition to other downstream targets like JunB and IκBα. nih.gov Furthermore, downstream pathways implicated in T-cell malignancies, such as NFAT, NF-κB, and MAPK, are also regulated by Itk, making them attractive targets for combination strategies. nih.gov
A significant advance in enhancing therapeutic modalities is the concept of dual-target inhibition. This approach aims to simultaneously block Itk and another key kinase involved in a disease's pathogenesis. For instance, the development of dual inhibitors targeting both Janus kinase 3 (JAK3) and Tec family kinases like Itk represents a promising strategy for conditions like atopic dermatitis. nih.gov The compound ZZB was designed as a dual JAK3/Itk inhibitor, demonstrating potent, simultaneous suppression of both JAK3-dependent cytokine signaling and Itk-mediated T-cell activation. nih.gov
Another strategy involves targeting associated pathways that cooperate with Itk signaling. Preclinical studies have shown a synergistic effect when combining the bromodomain and extra-terminal domain (BET) inhibitor OTX015 with the BTK/Itk inhibitor ibrutinib in anaplastic large cell lymphoma models. oncotarget.com This suggests that co-inhibition of Itk and BET proteins could be a powerful therapeutic approach. oncotarget.com
Furthermore, research has revealed that Itk inhibition can modulate the differentiation of T-helper (Th) cell subsets, presenting novel therapeutic avenues. The selective Itk inhibitor soquelitinib (B12376851) has been observed to inhibit the differentiation of pro-inflammatory Th17 cells while promoting the development of anti-inflammatory regulatory T-cells (Tregs). This dual effect of decreasing inflammatory Th17 cells by converting them into suppressive Tregs highlights a novel mechanism to rebalance (B12800153) the immune response in autoimmune and allergic diseases. This modulation effectively blocks the upstream source of multiple disease-associated cytokines, such as IL-4, IL-5, IL-13, and IL-17.
| Drug/Compound | Target(s) | Downstream Effect/Associated Pathway | Potential Therapeutic Application |
| Ibrutinib | BTK, Itk | PLCγ1, NFAT, JunB, IκBα | T-cell malignancies nih.govmdpi.com |
| Soquelitinib | Itk (selective) | Th17/Treg balance, IL-4, IL-5, IL-13, IL-17 production | Inflammatory and immune diseases |
| ZZB | JAK3, Itk (dual inhibitor) | JAK3 signaling, T-cell activation | Atopic Dermatitis nih.gov |
| OTX015 (in combination with Ibrutinib) | BET proteins (OTX015), BTK/Itk (Ibrutinib) | Cooperative inhibition of oncogenic signaling | Anaplastic Large Cell Lymphoma oncotarget.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
